1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate
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Overview
Description
1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenylmethyl group, a fluoro-nitrophenyl group, and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate typically involves the esterification of phenylmethyl (3-fluoro-4-nitrophenyl)propanedioic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of phenylmethyl (3-fluoro-4-nitrophenyl)propanedioic acid.
Reduction: Formation of ethyl phenylmethyl (3-fluoro-4-aminophenyl)propanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl phenylmethyl (3-chloro-4-nitrophenyl)propanedioate
- Ethyl phenylmethyl (3-bromo-4-nitrophenyl)propanedioate
- Ethyl phenylmethyl (3-iodo-4-nitrophenyl)propanedioate
Uniqueness
1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H16FNO6 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
3-O-benzyl 1-O-ethyl 2-(3-fluoro-4-nitrophenyl)propanedioate |
InChI |
InChI=1S/C18H16FNO6/c1-2-25-17(21)16(13-8-9-15(20(23)24)14(19)10-13)18(22)26-11-12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3 |
InChI Key |
YDGNOSAQDYIKJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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